N-(4-methoxyphenyl)-4-propylbenzenesulfonamide
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Overview
Description
N-(4-methoxyphenyl)-4-propylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-propylbenzenesulfonamide typically involves the condensation of 4-methoxyaniline with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenyl-4-propylbenzenesulfonamide.
Reduction: Formation of N-(4-methoxyphenyl)-4-propylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling and downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Known for its potential as an EGFR and VEGFR-2 inhibitor in cancer treatment.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: Studied for its anticancer properties.
Uniqueness
N-(4-methoxyphenyl)-4-propylbenzenesulfonamide stands out due to its unique combination of a methoxy group and a propylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C16H19NO3S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-4-13-5-11-16(12-6-13)21(18,19)17-14-7-9-15(20-2)10-8-14/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
AFINQWKWOHMIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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